![molecular formula C32H26N2O5 B3008097 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide CAS No. 888468-59-5](/img/structure/B3008097.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

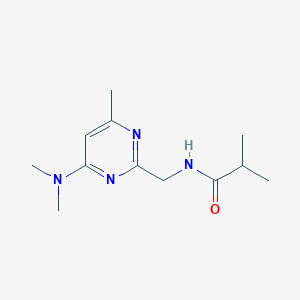

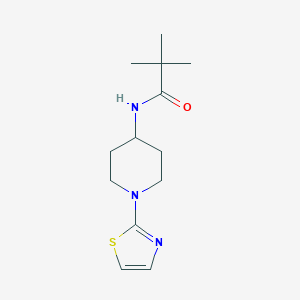

The compound "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide" is a complex molecule that appears to be related to a class of compounds that have been synthesized for various biological applications, including as potential anticancer agents and inhibitors of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . The structure of the compound suggests that it contains a benzofuran moiety, which is a common feature in molecules with biological activity, and a 2,3-dihydrobenzo[d][1,4]dioxin moiety, which is a saturated version of the benzodioxin structure.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific temperature and pressure to achieve the desired cyclization and formation of the compound. The reaction has been noted for its significant degree of stereoselectivity, favoring the Z isomers. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a benzofuran core, which is a bicyclic structure composed of fused benzene and furan rings. The presence of a 2,3-dihydrobenzo[d][1,4]dioxin moiety indicates a saturated benzene ring fused to a 1,4-dioxin ring. The molecular structure analysis of such compounds is critical as it can influence the biological activity and the pharmacokinetic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the functional groups present in the molecule. For instance, the amide linkage present in the compound is a common target for hydrolysis under physiological conditions, which can affect the stability and activity of the compound in biological systems. The benzofuran and dihydrobenzodioxin moieties can also participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of aromatic rings and amide bonds suggests that the compound may have moderate to low solubility in water, which can be an important factor in its bioavailability. The compound's stability under different conditions, such as light, temperature, and pH, would also be an important aspect of its physical and chemical properties analysis. These properties are crucial for the development of the compound as a potential therapeutic agent, as they will affect its formulation, storage, and administration .

Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Palkar et al. (2017) on analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at non-cytotoxic concentrations, suggesting potential applications in antibacterial therapies (Palkar et al., 2017).

Synthesis Methods

Yoshioka et al. (2013) achieved the synthesis of dihydrobenzofurans by inserting arynes into formamides followed by trapping with zinc enolates of α-chlorinated methines. This method allows for the efficient generation of benzofurans from dihydrobenzofurans (Yoshioka et al., 2013).

Diuretic Activity

In a study on biphenyl benzothiazole-2-carboxamide derivatives, Yar and Ansari (2009) found that one derivative, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, displayed notable diuretic activity. This suggests potential applications in the treatment of conditions requiring diuresis (Yar & Ansari, 2009).

Antioxidant and Antiproliferative Activity

Cindrić et al. (2019) synthesized a range of benzimidazole/benzothiazole-2-carboxamides with varying substituents and evaluated them for antiproliferative activity and antioxidant capacity. These compounds showed promise as antioxidants and in inhibiting the growth of cancer cells, indicating their potential in cancer therapy and as antioxidants (Cindrić et al., 2019).

Polymer Synthesis

Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and investigated their curing behaviors and thermal stability. The cured forms of these monomers showed improved thermal stability, suggesting applications in the development of advanced materials (Qi et al., 2009).

Antimicrobial Activity

Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and tested them for antimicrobial activity. The compounds exhibited broad-spectrum activity against various bacterial and fungal strains, highlighting their potential in antimicrobial therapies (Padalkar et al., 2014).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O5/c35-29(20-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22)34-30-24-13-7-8-14-26(24)39-31(30)32(36)33-23-15-16-27-28(19-23)38-18-17-37-27/h1-16,19,25H,17-18,20H2,(H,33,36)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRVQJKRMNKGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

amine hydrochloride](/img/structure/B3008035.png)

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)